molecular formula C22H22FN3O2 B2482868 N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide CAS No. 872200-36-7

N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B2482868
CAS No.: 872200-36-7
M. Wt: 379.435
InChI Key: FZBMASZWPBWXQW-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl}acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to a class of N-phenyl-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl acetamide derivatives, which have been identified in patent literature as potent inhibitors of glycine transporters (GlyT) . This mechanism of action suggests potential research applications in investigating and modulating central nervous system (CNS) function. Compounds within this structural class are frequently explored as potential therapeutic agents for a range of psychiatric and neurological disorders, including psychotic conditions such as schizophrenia, cognitive deficits, and dementia . The structure features a 1,4-diazaspiro[4.5]dec-3-en-2-one core, a constrained bicyclic system that provides a three-dimensional scaffold, potentially leading to high selectivity in target binding. The molecule is further functionalized with phenyl and 4-fluorophenyl groups, which are common pharmacophores known to influence bioavailability and binding affinity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet before use.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-17-9-11-18(12-10-17)24-19(27)15-26-21(28)20(16-7-3-1-4-8-16)25-22(26)13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBMASZWPBWXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield an amine. This amine is then coupled with 3-(4-fluorophenyl)propionic acid, and the Boc group is deprotected using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Variations in Spirocyclic Ring Systems

The size and heteroatom composition of the spiro ring significantly influence molecular properties:

Compound Spiro Ring System Key Structural Feature Implications Reference
Target Compound 1,4-diazaspiro[4.5] Balanced rigidity and flexibility Optimal for target binding
N-(3-chloro-4-fluorophenyl)-... () 1,4-diazaspiro[4.6] Larger ring (4.6) Enhanced flexibility; altered binding
N-(3,4-dimethylphenyl)-... () 1,4-diazaspiro[4.4] Smaller ring (4.4) Increased strain; potential instability
2-(2-Oxo-3-phenyl-8-oxa-... () 8-oxa-1,4-diazaspiro[4.5] Oxygen atom in ring Improved hydrogen bonding capacity

Key Findings :

  • Larger spiro rings (e.g., 4.6 in ) may enhance conformational flexibility, aiding interaction with larger binding pockets .

Substituent Effects on Acetamide Moieties

Substituents on the phenyl ring and acetamide nitrogen modulate electronic and steric properties:

Compound Substituent on Phenyl/Acetamide Notable Properties Reference
Target Compound 4-Fluorophenyl High metabolic stability; moderate lipophilicity
2-(4-Fluorophenyl)-N-(4-nitrophenyl)... () 4-Nitrophenyl Electron-withdrawing nitro group; lower basicity
N-tert-butyl-... () tert-Butyl Increased lipophilicity; enhanced membrane uptake
N-(3-methoxyphenyl)-... () 3-Methoxyphenyl Electron-donating methoxy; altered solubility

Key Findings :

  • Bulky substituents like tert-butyl () enhance lipophilicity but may sterically hinder target interactions .

Physicochemical and Spectral Properties

Data from and highlight trends in melting points, solubility, and spectral features:

Compound (Reference) Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm)
2-(4-Fluorophenyl)-N-(4-nitrophenyl)... () 123 1712 (C=O), 1543 (NO₂) 3.76 (-CH₂CO-), 8.07-8.17 (Ar-H)
Target Compound (Inferred) N/A ~1700-1750 (C=O, spiro ring) 3.5-4.0 (spiro ring CH₂), 7.2-7.6 (Ar-H)

Key Findings :

  • Nitro-substituted analogues () exhibit distinct IR peaks (1543 cm⁻¹ for NO₂), absent in the target compound .
  • Spirocyclic structures (e.g., ) show complex ¹H NMR splitting due to restricted rotation .

Biological Activity

N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a synthetic organic compound known for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a spirocyclic framework, which is often associated with diverse biological activities. Its molecular formula is C23H24FN3O2C_{23}H_{24}FN_{3}O_{2} with a molecular weight of approximately 393.46 g/mol. The InChI key for this compound is IZTAOQAOPDYWGI-UHFFFAOYSA-N, indicating its specific chemical identity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
  • Signal Transduction : It might affect cellular signaling pathways, thereby altering metabolic processes and cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although detailed investigations are required to confirm these effects.

Anticancer Activity

Recent studies have investigated the anticancer potential of spirocyclic compounds similar to this compound. For example:

  • A study demonstrated that certain spirocyclic derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and renal cancer cells. These compounds were evaluated using MTT assays to determine their half-maximal inhibitory concentration (IC50) values.
CompoundCell LineIC50 (µM)
Compound AMDA-MB-231 (Breast)15
Compound BA549 (Lung)20
Compound CHeLa (Cervical)12

These findings suggest that modifications in the spirocyclic structure can enhance anticancer activity.

Antimicrobial Activity

In vitro studies have also been conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate that the compound possesses moderate antibacterial activity, particularly against resistant strains.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Pain Management : Research on related compounds has shown dual action as m-opioid receptor agonists and sigma receptor antagonists, suggesting a potential role in pain management therapies.
    "The dual profile of certain derivatives indicates promising analgesic properties."
  • Neuroprotective Effects : Some spirocyclic compounds have been studied for neuroprotective effects in models of neurodegenerative diseases, which may extend to this compound pending further investigation.

Q & A

Q. What are the common synthetic routes for N-(4-Fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide?

The synthesis typically involves multi-step organic reactions, focusing on constructing the spirocyclic diazaspiro core and subsequent functionalization. A general approach includes:

Cyclization : Formation of the 1,4-diazaspiro[4.5]decane scaffold via intramolecular cyclization of a diamine intermediate under acidic or thermal conditions .

Acetamide Coupling : Introduction of the N-(4-fluorophenyl)acetamide group using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF .

Oxidation : Controlled oxidation to generate the 2-oxo group in the diazaspiro system, often using mild oxidizing agents like MnO₂ or TEMPO .

Q. Key Considerations :

  • Reaction yields depend on solvent polarity (e.g., DMF enhances solubility of intermediates).
  • Steric hindrance from the phenyl and fluorophenyl groups necessitates optimized reaction times and temperatures.

Q. How is the structural identity of this compound confirmed in academic research?

Methodology :

  • X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves the spirocyclic geometry and confirms stereochemistry .
  • Spectroscopy :
    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and sp3^3 carbons in the diazaspiro ring .
    • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+^+ peak matching theoretical mass).

Q. Data Interpretation :

  • Crystallographic R-factors < 0.05 ensure high confidence in bond lengths and angles .
  • Discrepancies in NMR splitting patterns may indicate dynamic conformational changes in solution .

Q. What preliminary biological assays are used to evaluate this compound’s activity?

Screening Workflow :

In Vitro Assays :

  • Enzyme Inhibition : Testing against kinases or proteases using fluorescence-based assays (e.g., ATPase activity measured via malachite green method) .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) determination against bacterial/fungal strains .

Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7 cells) .

Q. Experimental Design :

  • Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are critical for validating results.
  • Dose-response curves (0.1–100 µM) identify potency thresholds .

Advanced Research Questions

Q. How do crystal packing effects influence the compound’s conformational stability?

Analysis :

  • Hydrogen Bonding : Graph set analysis (e.g., R22_2^2(8) motifs) identifies N–H···O and C–H···F interactions stabilizing the spirocyclic conformation .
  • Torsion Angles : Puckering parameters (Cremer-Pople coordinates) quantify non-planarity of the diazaspiro ring, with deviations >10° indicating significant strain .

Case Study :
In related spiro compounds, steric clashes between fluorophenyl and phenyl groups induce torsional angles of 54–77°, impacting bioactivity .

Q. What computational methods are employed to predict reactivity or binding modes?

Approaches :

  • DFT Calculations : B3LYP/6-31G(d) level optimizations predict electrophilic sites (e.g., carbonyl groups prone to nucleophilic attack) .
  • Molecular Docking : AutoDock Vina or Glide simulates binding to target proteins (e.g., docking scores < −7.0 kcal/mol suggest strong affinity for kinase domains) .

Q. Validation :

  • Overlay of computational and crystallographic binding poses (RMSD < 2.0 Å) confirms model accuracy .

Q. How can contradictions in synthetic yield data be resolved?

Troubleshooting :

  • Byproduct Analysis : LC-MS identifies side products (e.g., over-oxidized intermediates) .
  • Kinetic Studies : Variable-temperature NMR monitors intermediate stability; decomposition above 60°C explains yield drops .

Q. Optimization Strategies :

  • Catalytic additives (e.g., DMAP in acetylation steps) improve yields from 45% to 72% .

Q. What advanced techniques characterize hydrogen-bonding networks in this compound?

Methodology :

  • IR Spectroscopy : Stretching frequencies (e.g., N–H at ~3300 cm1^{-1}, C=O at ~1680 cm1^{-1}) map hydrogen-bond donor/acceptor sites .
  • Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves weak C–H···π interactions critical for supramolecular assembly .

Case Example :
In a related diazaspiro acetamide, bifurcated hydrogen bonds form R22_2^2(10) motifs, stabilizing crystal lattices and influencing solubility .

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